molecular formula C12H19NO2 B027746 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 102722-02-1

2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Cat. No. B027746
M. Wt: 209.28 g/mol
InChI Key: FCEWRLVEPKVKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as 4-(2-hydroxy-3-tert-butylamino-propoxy)phenol or Tert-butylaminoethylcatechol. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is not fully understood. It is thought to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.

Biochemical And Physiological Effects

2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as a treatment for cancer. Additionally, further research is needed to understand its mechanism of action and to develop more effective methods for synthesizing the compound.

Synthesis Methods

The synthesis of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol involves the reaction between 2-bromophenol and tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.

Scientific Research Applications

2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been studied for its potential as a pharmacological agent. It has been found to have antioxidant, anti-inflammatory, and antitumor properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

102722-02-1

Product Name

2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[2-(tert-butylamino)-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-6-4-5-7-10(9)14/h4-7,11,13-15H,8H2,1-3H3

InChI Key

FCEWRLVEPKVKBU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC=CC=C1O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1O)O

synonyms

(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol
Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-
D 2266
D-2266
Dalgen
fepradinol
fepradinol hydrochloride
Flexidol

Origin of Product

United States

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